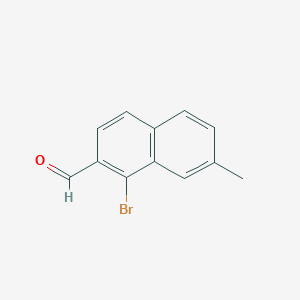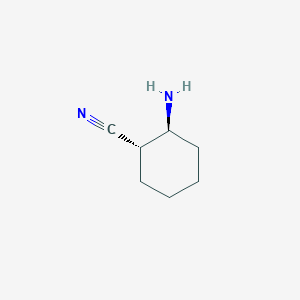![molecular formula C11H12N2O2 B13036870 1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid is a nitrogen-containing heterocyclic compound It features a bipyrrole structure, which consists of two pyrrole rings connected through a single bond
Métodos De Preparación
The synthesis of 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds . This method is advantageous due to its operational simplicity and the availability of starting materials. Another approach involves the oxidative ring-opening process of 1H-pyrroles . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of organic materials and as a precursor for various functionalized compounds.
Mecanismo De Acción
The mechanism by which 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bipyrrole structure allows it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Multi-substituted pyrrole derivatives: These compounds are important in organic synthesis and have applications in medicinal chemistry.
The uniqueness of 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-methyl-5-(1-methylpyrrol-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-9(12-10(7)11(14)15)8-3-4-13(2)6-8/h3-6,12H,1-2H3,(H,14,15) |
Clave InChI |
BCXDEVPKCZISJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C2=CN(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)

![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)





![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)

![6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one](/img/structure/B13036852.png)

